molecular formula C9H9ClN4O2 B15300557 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B15300557
M. Wt: 240.64 g/mol
InChI Key: DUUJVORJTJHTTN-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure combining a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can enhance binding affinity through coordination with metal ions present in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)triazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N4O2.ClH/c14-9(15)8-6-13(12-11-8)5-7-2-1-3-10-4-7;/h1-4,6H,5H2,(H,14,15);1H

InChI Key

DUUJVORJTJHTTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=N2)C(=O)O.Cl

Origin of Product

United States

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